![molecular formula C19H22N2O4S B6573348 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide CAS No. 946299-85-0](/img/structure/B6573348.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide
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Overview
Description
“1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a compound with the CAS Number: 927996-55-2 . It has a molecular weight of 240.33 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” is 1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 .Physical And Chemical Properties Analysis
“1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a powder at room temperature .Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide has a wide range of applications in scientific research. It has been used as a tool in the study of the biochemistry and physiology of cells. It has also been used in the development of new drugs and therapies for various diseases, including cancer and diabetes. Additionally, this compound has been used to study the interactions between proteins and other molecules, as well as to investigate the mechanisms of action of drugs.
Mechanism of Action
The exact mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have a number of beneficial effects on the body. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, this compound has been found to have anti-tumor, anti-diabetic, and anti-obesity effects.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide in laboratory experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments, such as the potential for toxicity and the need for precise control of the reaction conditions.
Future Directions
The potential applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide are still being explored, and there are many possible future directions for research. Some of these include further investigation into its mechanism of action, its potential to be used as a therapeutic drug, and its potential to be used as a tool in the development of new drugs and therapies. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its therapeutic potential. Finally, further studies into its potential toxicity could lead to the development of safer and more effective formulations.
Synthesis Methods
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is typically achieved by reacting ethanesulfonyl chloride with 2-phenoxyacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, with the formation of a quinoline intermediate followed by the addition of 2-phenoxyacetic acid to form the desired product. The reaction can be carried out in either aqueous or organic solvents and yields this compound in high yields.
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-26(23,24)21-12-6-7-15-10-11-16(13-18(15)21)20-19(22)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONVJKUWOEZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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